N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide
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Overview
Description
N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide is an organic compound featuring both a pyrrolidine ring and an imidazole moiety. This unique structure allows it to interact with various biochemical pathways, making it a molecule of interest in the fields of medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide can be approached through several routes. One common method involves the coupling of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid with prop-2-enamide. The reaction is typically catalyzed by activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions, maintaining a temperature of around 0°C to 25°C to ensure high yields and selectivity.
Industrial Production Methods
Industrial-scale production may involve continuous-flow synthesis techniques to ensure consistency and scalability. This could include using solid-phase synthesis where the compound is built step-by-step on a resin support, which allows for easy purification and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the pyrrolidine ring, potentially forming hydroxylated derivatives.
Reduction: : The imidazole moiety can be reduced under catalytic hydrogenation conditions, leading to various hydrogenated analogs.
Substitution: : The compound is prone to nucleophilic substitution reactions, particularly at the imidazole nitrogen or the α-position of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ under basic conditions.
Reduction: : H₂, Pd/C as a catalyst.
Substitution: : Alkyl halides, sulfonates in the presence of base like NaH or LDA.
Major Products
Hydroxylated derivatives: from oxidation.
Hydrogenated analogs: from reduction.
N-substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in asymmetric catalysis due to its chiral centers.
Synthetic Intermediate: : Serves as a building block for more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural resemblance to enzyme substrates.
Receptor Binding Studies: : Its imidazole ring makes it suitable for binding studies with histamine and other related receptors.
Medicine
Drug Design: : Investigated as a lead compound for developing novel therapeutics targeting neurological pathways.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Biocatalysis: : Used in the production of chiral amines and amides via biocatalytic processes.
Material Science: : Incorporated into polymers for enhanced mechanical and thermal properties.
Mechanism of Action
Molecular Targets and Pathways
N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide primarily targets enzyme active sites, mimicking the transition state of enzyme substrates. This binding inhibits enzyme activity, which can modulate various biochemical pathways, such as those involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-{[(2S,3R)-1-methyl-2-(1H-imidazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide
N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide
Uniqueness
Compared to its analogs, N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide features a 1-methyl-1H-imidazol-2-yl group which can confer different steric and electronic properties, potentially leading to unique biological activity profiles and higher specificity for certain molecular targets.
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Properties
IUPAC Name |
N-[[(2S,3R)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-10(18)15-8-9-7-11(19)17(3)12(9)13-14-5-6-16(13)2/h4-6,9,12H,1,7-8H2,2-3H3,(H,15,18)/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFDJOJRUFQLR-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CC(=O)N2C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CC(=O)N2C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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